3-Methylpentyl isobutyrate

Description

Historical Trajectory of Ester Research in Natural Products Chemistry

The study of esters is deeply rooted in the history of organic chemistry and the investigation of natural products. wou.edu Early in the 19th century, the field of organic chemistry was largely defined as the chemistry of substances derived from living organisms. wou.edu A pivotal moment in ester research was the work of Michel Chevreul around 1816, who studied the composition of soaps derived from fats and alkalis. wou.edu His work on saponification, the process of breaking down ester bonds in fats to produce fatty acid salts and glycerol, demonstrated that chemical transformations of natural substances were possible, paving the way for synthetic organic chemistry. wou.edu

Throughout the 19th and 20th centuries, chemists continued to isolate and identify esters from a vast array of natural sources, recognizing their contribution to the flavors and fragrances of fruits and flowers. ebsco.com This exploration was driven by the desire to understand the chemical basis of sensory experiences and to synthesize these compounds for commercial use. ebsco.com The development of analytical techniques, such as gas chromatography and mass spectrometry, has been instrumental in identifying and quantifying esters like 3-methylpentyl isobutyrate in complex natural mixtures.

Structural Classification and Isomeric Considerations within Branched-Chain Esters

This compound belongs to the class of organic compounds known as esters, which are characterized by a carboxyl group esterified with an alkyl or aryl group. wikipedia.org Its structure is derived from the reaction of 3-methylpentanol with isobutyric acid. As a branched-chain ester, both the alcohol and the carboxylic acid components have branched carbon skeletons.

Structural isomerism is a key concept in understanding compounds like this compound. bspublications.net Structural isomers have the same molecular formula but different arrangements of atoms. adichemistry.com The main types of structural isomerism relevant to this compound include:

Chain Isomerism: This arises from different branching patterns in the carbon chain. libretexts.orgsolubilityofthings.com For instance, isomers of this compound could have the methyl group at a different position on the pentyl chain (e.g., 4-methylpentyl isobutyrate) or a different branching pattern in the isobutyrate moiety. chemeo.com

Positional Isomerism: This occurs when the functional group is at a different position on the carbon skeleton. chemguide.co.uk An example would be moving the ester linkage to a different carbon on the pentyl chain.

Functional Group Isomerism: These isomers have different functional groups. libretexts.org A compound with the same molecular formula as this compound (C10H20O2) could potentially be a carboxylic acid or contain other functional groups. libretexts.org

The specific arrangement of atoms in this compound is crucial to its chemical and physical properties.

Overview of Current Research Paradigms and Cross-Disciplinary Relevance

Current research involving this compound is often situated within the broader context of phytochemistry and the analysis of essential oils. For example, it has been identified as a constituent of Roman chamomile (Chamaemelum nobile) essential oil. thegoodscentscompany.comnih.govresearchgate.net Studies have focused on the chemical characterization of this essential oil and have identified this compound as one of its components. nih.gov

The relevance of this compound extends to food science and the flavor and fragrance industry, given that esters are significant contributors to the aroma and taste of many natural products. ebsco.com Research in this area often involves the identification and quantification of volatile compounds in various plant species to understand their sensory properties and potential applications. researchgate.net

Furthermore, the synthesis of esters, including branched-chain esters, remains an active area of research. mdpi.com The Fischer-Speier esterification is a classic method, but new catalytic systems and reaction conditions are continuously being developed to improve efficiency and yield. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H20O2 matrixscientific.com |

| Molecular Weight | 172.27 g/mol matrixscientific.com |

| Boiling Point (estimated) | 185.00 °C @ 760.00 mm Hg thegoodscentscompany.comflavscents.com |

| Flash Point (estimated) | 149.00 °F (65.20 °C) thegoodscentscompany.comflavscents.com |

| Vapor Pressure (estimated) | 0.700000 mmHg @ 25.00 °C thegoodscentscompany.comflavscents.com |

| logP (o/w) (estimated) | 3.530 thegoodscentscompany.com |

| Water Solubility (estimated) | 44.59 mg/L @ 25 °C flavscents.com |

Natural Occurrence of this compound

| Source | Percentage |

|---|---|

| Roman Chamomile (Anthemis nobilis) flower oil | 12.54% thegoodscentscompany.com |

| Roman Chamomile (Chamaemelum nobile) | 4.29-6.64% researchgate.net |

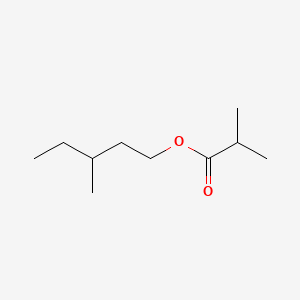

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylpentyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-9(4)6-7-12-10(11)8(2)3/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNMQJJPLLZBLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCOC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201004512 | |

| Record name | 3-Methylpentyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201004512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84254-84-2 | |

| Record name | 3-Methylpentyl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84254-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084254842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpentyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201004512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylpentyl isobutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y667RGF3QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Abundance and Biogenic Origin of 3 Methylpentyl Isobutyrate

Occurrence in Botanical Essential Oils

Characterization within Chamaemelum nobile (Roman Chamomile) Essential Oil Profiles

The essential oil of Roman Chamomile (Chamaemelum nobile) is well-known for its complex mixture of esters, which are major contributors to its distinct aroma. cherylsherbs.comnih.gov Among these, 3-methylpentyl isobutyrate has been identified as a significant constituent.

Studies have reported varying concentrations of this compound in Roman Chamomile essential oil, with some analyses showing it can be a major component. For instance, one source indicates that its concentration can range from 10-15%. scentree.co Another analysis of Roman Chamomile oil from the Slovak Republic also identified this compound as one of the many esters present. researchgate.net Its presence is also noted in other studies, with one reporting a concentration of up to 12.5%. cherylsherbs.comthegoodscentscompany.comflavscents.com In a specific study, 3-methylamyl isobutyrate (an alternative name for this compound) was found to be a major constituent at 10.4%. nih.govresearchgate.net

The composition of the essential oil can be influenced by factors such as the geographical origin and the specific cultivar of the plant. For example, research on a Roman chamomile genotype grown on different soil types in Southeast Serbia found that the major constituent varied with the soil, with 3-methyl pentyl angelate being dominant in plants from Rendzina and Calcomelanosol soils, while isobutyl angelate was the main component in plants from Alluvial soil. researchgate.net

Table 1: Key Esters in Chamaemelum nobile Essential Oil

| Compound | Concentration Range (%) | Reference |

|---|---|---|

| This compound | 10 - 15 | scentree.co |

| This compound | 0 - 12.5 | cherylsherbs.com |

| 3-Methylamyl isobutyrate | 10.4 | nih.govresearchgate.net |

| 3-Methylpentyl angelate | 0 - 22.7 | cherylsherbs.com |

| Isoamyl angelate | 15 - 20 | scentree.co |

| Isobutyl angelate | 0 - 37.4 | cherylsherbs.com |

Identification in Cladanthus mixtus Essential Oil Compositions

This compound has also been identified as a component of the essential oil of Cladanthus mixtus, also known as Moroccan chamomile. mdpi.com An analysis of two different samples of C. mixtus essential oil, one from a steam-hydrodistilled (SH) and the other from a solvent-steam (SS) extraction, revealed the presence of this ester. mdpi.com The concentrations were found to be 0.8% in the SH sample and 0.2% in the SS sample. mdpi.com This study highlights that while not a major component, this compound is part of the complex mixture of volatile compounds that define the aromatic profile of this particular species. Other related esters identified in Cladanthus mixtus include isobutyl isobutyrate, isobutyl 2-methylbutyrate (B1264701), and 2-methylbutyl isobutyrate. mdpi.com

Comparative Analysis of Ester Profiles Across Diverse Plant Species

Esters are a widespread class of volatile compounds in the plant kingdom, contributing significantly to the fruity and floral aromas of many species. The profile of these esters, including the presence and concentration of this compound, can vary considerably between different plants.

While extensively studied in Roman Chamomile, this compound is also found in other plants. For instance, in Pistacia lentiscus, the essential oil is dominated by 3-methylpentyl angelate (27.83%), a structurally related ester. nih.gov The diversity of ester profiles is further illustrated by comparing different species. For example, the essential oil of Laurus nobilis is characterized by 1,8-cineole (36.58%), while Citrus aurantium is rich in linalool (B1675412) (29.01%). nih.gov This demonstrates the unique biosynthetic pathways that have evolved in different plant species, leading to distinct aromatic signatures.

Presence in Fermented Food Systems

Fermentation is a metabolic process that produces a wide array of volatile compounds, including esters, which are crucial in developing the characteristic aromas of fermented foods.

Volatile Ester Dynamics in Fermented Chili Pepper Matrices

In the fermentation of chili peppers (Capsicum species), esters are among the most abundant volatile components, contributing to their fruity and floral notes. mdpi.com While the search results specifically mention 4-methylpentyl isobutyrate and 4-methylpentyl 2-methylbutanoate in fermented chili peppers, the presence of various other esters highlights the complex biochemical changes that occur during fermentation. mdpi.comresearchgate.net

A study on Chinese pickled chili peppers found that the type of brine and fermentation container significantly influenced the production of volatile compounds. mdpi.com Esters such as 4-methylpentyl 2-methylbutanoate and 4-methylpentyl 3-methylbutanoate were identified as key aroma compounds. mdpi.com Another study on pepper fruit development also highlighted the importance of various esters, including 4-methylpentyl isovalerate, in defining the aroma profile. frontiersin.org Although this compound was not explicitly identified in these particular chili pepper studies, the prevalence of structurally similar esters suggests that its formation could be possible under specific fermentation conditions.

Contribution to Aroma Development in Traditional Fermentation Processes

The production of esters is a hallmark of many traditional fermentation processes, contributing to the desirable aromas of products like wine, cheese, and fermented sausages. nih.gov The microorganisms involved, particularly yeasts and lactic acid bacteria, play a crucial role in ester synthesis. chilipeppermadness.comhappyacres.blog These microorganisms can convert precursors derived from raw materials into a diverse range of volatile compounds. nih.gov

The formation of esters like this compound in such systems would depend on the availability of its precursors, 3-methylpentanol and isobutyric acid, and the enzymatic machinery of the fermenting microorganisms. While the specific contribution of this compound to the aroma of many traditionally fermented foods is not extensively documented in the provided search results, the general principles of ester formation during fermentation are well-established. The unique flavors of these foods are a direct result of the complex interplay between the raw ingredients and the metabolic activities of the microbial communities involved. nih.gov

Biosynthetic Pathways and Precursor Metabolism

The formation of this compound is contingent on the availability of its two core components: the alcohol 3-methyl-1-pentanol (B47404) and the acyl-group donor, isobutyryl-coenzyme A (isobutyryl-CoA). The biosynthetic routes to these precursors are deeply rooted in primary metabolic processes, specifically the breakdown of branched-chain amino acids (BCAAs).

Involvement of Fatty Acid and Amino Acid Metabolic Pathways in Ester Synthesis

The carbon skeletons for both the alcohol and acyl-CoA moieties of this compound are derived from the catabolism of specific BCAAs. This process serves as a crucial link between protein turnover and the synthesis of a diverse array of volatile organic compounds.

The alcohol precursor, 3-methyl-1-pentanol , originates from the catabolism of the essential amino acid isoleucine . While the complete pathway in plants is a subject of ongoing research, it is understood to be part of the broader branched-chain volatile biosynthesis network. smolecule.com The catabolic process is initiated by the removal of the amino group from isoleucine, a reaction catalyzed by a branched-chain amino acid transaminase (BCAT). mdpi.comoup.com This yields the corresponding α-keto acid, α-keto-β-methylvalerate. Subsequent enzymatic steps involving decarboxylation and reduction convert this intermediate into 3-methyl-1-pentanol.

The acyl precursor, isobutyryl-CoA , is a key intermediate in the metabolism of the amino acid valine . researchgate.netwikipedia.org Similar to isoleucine breakdown, the first step is a transamination reaction catalyzed by BCAT, which converts valine into its α-keto acid, 2-ketoisovalerate. mdpi.com This α-keto acid then undergoes irreversible oxidative decarboxylation, a reaction mediated by the branched-chain α-keto acid dehydrogenase (BCKD) complex, to form isobutyryl-CoA. mdpi.com While isobutyryl-CoA is a product of valine degradation, it can also serve as a precursor for valine synthesis in some bacteria through a reverse pathway involving reductive carboxylation. nih.gov

The pathways for the formation of these precursors are summarized below:

Table 1: Precursor Biosynthesis from Branched-Chain Amino Acids

| Precursor Molecule | Originating Amino Acid | Key Intermediate | Key Enzyme Class |

| 3-Methyl-1-pentanol | Isoleucine | α-keto-β-methylvalerate | Branched-Chain Amino Acid Transaminase (BCAT) |

| Isobutyryl-CoA | Valine | 2-Ketoisovalerate | Branched-Chain Amino Acid Transaminase (BCAT), Branched-Chain α-Keto Acid Dehydrogenase (BCKD) |

Enzymatic Mechanisms Governing Ester Formation in Biological Systems

The final and decisive step in the biosynthesis of this compound is the enzymatic condensation of 3-methyl-1-pentanol and isobutyryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . oup.com

AATs are part of the diverse BAHD acyltransferase superfamily, characterized by conserved sequence motifs such as the HxxxD active site. core.ac.uk The fundamental reaction involves the transfer of the isobutyryl group from the high-energy thioester bond of isobutyryl-CoA to the hydroxyl group of 3-methyl-1-pentanol, forming the ester bond and releasing coenzyme A.

The substrate specificity of AATs is a critical determinant of the final ester profile produced by an organism. nih.gov Different AAT enzymes exhibit distinct preferences for both their alcohol and acyl-CoA substrates. oup.comcore.ac.uk For instance, studies on AATs from strawberry and kiwifruit have demonstrated that some enzymes have a high affinity for acetyl-CoA, while others can utilize a wider range of acyl-CoAs, including branched-chain variants. oup.comcore.ac.uk Similarly, their preference for alcohol substrates can range from short-chain primary alcohols to more complex branched or aromatic alcohols. The specific AAT responsible for synthesizing this compound in plants like chamomile would possess a substrate-binding pocket capable of accommodating both the branched C6 alcohol (3-methyl-1-pentanol) and the branched C4 acyl-CoA (isobutyryl-CoA).

Table 2: Key Enzymes in Branched-Chain Ester Biosynthesis

| Enzyme Name | Abbreviation | Function | Substrates | Products |

| Branched-Chain Amino Acid Transaminase | BCAT | Reversible transamination | Isoleucine, Valine, α-ketoglutarate | α-keto-β-methylvalerate, 2-Ketoisovalerate, Glutamate |

| Branched-Chain α-Keto Acid Dehydrogenase | BCKD | Irreversible oxidative decarboxylation | 2-Ketoisovalerate, NAD+, CoA | Isobutyryl-CoA, NADH, CO2 |

| Alcohol Acyltransferase | AAT | Esterification | 3-Methyl-1-pentanol, Isobutyryl-CoA | This compound, CoA |

Transcriptomic and Metabolomic Insights into Biosynthetic Regulation

Understanding the regulation of this compound production has been greatly advanced by the application of 'omics' technologies, particularly transcriptomics (the study of gene expression) and metabolomics (the study of metabolite profiles). These approaches allow for a system-wide view of the molecular processes occurring within an organism.

By comparing different tissues or developmental stages, researchers can correlate the expression levels of specific genes with the abundance of certain metabolites. nih.gov For example, a comparative transcriptome analysis of German chamomile and Roman chamomile revealed that while German chamomile is rich in terpenoids, Roman chamomile's volatile profile is dominated by esters. nih.gov Such studies have identified thousands of genes potentially involved in secondary metabolite biosynthesis in these species, providing a rich dataset for identifying the specific AATs and other enzymes responsible for their unique aroma profiles. nih.govresearchgate.netresearchgate.net

In other plants, this integrated approach has successfully identified key regulatory genes. In melon, the expression of specific CmBCAT and CmArAT genes was shown to increase during fruit ripening, coinciding with the production of volatiles derived from branched-chain and aromatic amino acids. oup.comresearchgate.net This demonstrates that the biosynthesis of these aroma compounds is, at least in part, controlled at the level of gene transcription.

Therefore, identifying the specific genes controlling this compound synthesis in a plant like Roman chamomile would involve:

Metabolomic Profiling: Quantifying the levels of this compound and its precursors across different tissues and developmental stages.

Transcriptomic Sequencing (RNA-seq): Sequencing the messenger RNA from the same samples to generate comprehensive gene expression profiles.

Correlation Analysis: Integrating the two datasets to find genes whose expression patterns strongly correlate with the accumulation of this compound. Candidate genes would include those encoding BCATs, BCKD complex subunits, and, most critically, alcohol acyltransferases with the predicted substrate specificity.

This strategy provides a powerful, data-driven approach to pinpoint the precise enzymatic and regulatory machinery governing the biosynthesis of specific natural products.

Synthetic Methodologies and Biocatalytic Approaches for 3 Methylpentyl Isobutyrate

Chemical Synthesis Pathways

The cornerstone of chemical ester production is the direct reaction between a carboxylic acid and an alcohol, a process that has been refined over more than a century. These methods are well-established for producing a wide range of alkyl esters, including branched-chain varieties like 3-methylpentyl isobutyrate.

Esterification Reaction Mechanisms for Alkyl Isobutyrates

The most common method for synthesizing simple esters is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. rsc.orgchemistrysteps.com In the case of this compound, this involves the reaction of isobutyric acid with 3-methylpentanol.

The mechanism is a reversible process involving nucleophilic acyl substitution: chemistrysteps.com

Protonation of the Carbonyl: The catalyst, typically a strong acid like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This activation step increases the electrophilicity of the carbonyl carbon. chemistrysteps.comchemguide.co.uk

Nucleophilic Attack: The alcohol (3-methylpentanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). chemguide.co.uk

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. chemguide.co.uk

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemistrysteps.comchemguide.co.uk

Because all steps are reversible, the reaction equilibrium often lies unfavorably for high yields. To overcome this, strategies such as using a large excess of one reactant (usually the less expensive alcohol) or removing water as it forms (e.g., by distillation) are employed to drive the reaction forward according to Le Châtelier's principle. chemistrysteps.com

Strategies for Stereoselective Synthesis of Branched-Chain Esters

The synthesis of branched-chain esters like this compound introduces the challenge of stereoselectivity, as the alcohol precursor, 3-methylpentanol, is chiral. Without specific control, the reaction yields a racemic mixture of (R)- and (S)-3-methylpentyl isobutyrate. Achieving stereoselectivity requires specialized synthetic strategies.

One approach is to use enantiomerically pure starting materials. For instance, employing (R)- or (S)-3-methylpentanol in the esterification will yield the corresponding enantiomerically pure ester. However, this relies on the availability of the resolved alcohol.

Advanced stereoselective methods often involve asymmetric catalysis or the use of chiral auxiliaries. While not specifically detailed for this compound in the literature, general principles for synthesizing chiral esters and other branched compounds are applicable. These include:

Enzymatic Kinetic Resolution: Biocatalysts, particularly lipases, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol enantiomer and the newly formed ester enantiomer. researchgate.net

Asymmetric Aldol (B89426) Condensations: The synthesis of the chiral alcohol precursor can be achieved stereoselectively through methods like asymmetric aldol condensations, which establish a chiral center with high control. acs.org

Catalytic C-H Functionalization: Recent advances have enabled the direct arylation or alkylation of C-H bonds using transition metal catalysts, which can create β-branched structures with varying degrees of diastereoselectivity, although this can require directing groups and expensive catalysts. nih.gov

Rearrangement Reactions: Specific rearrangements, such as the chelate-enolate Claisen rearrangement of chiral allylic amino acid esters, have been used to achieve a high degree of chirality transfer in the synthesis of complex unsaturated esters. researchgate.net

Biocatalytic and Enzymatic Production Strategies

Biocatalysis offers a "green" alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to produce esters under milder and more specific conditions. nih.gov

Enzyme-Mediated Esterification Processes for Bio-Based Production

Enzymes, particularly lipases, are widely used as biocatalysts for ester synthesis. rsc.orgmdpi.com They can catalyze esterification, transesterification, and interesterification reactions. rsc.orgmdpi.com The enzymatic synthesis of an ester like this compound would typically involve the reaction of isobutyric acid or an isobutyrate donor with 3-methylpentanol.

Key advantages of enzyme-mediated processes include: nih.gov

Mild Reaction Conditions: Reactions are conducted at lower temperatures and pressures, reducing energy consumption. nih.gov

High Selectivity: Enzymes exhibit high regio- and enantioselectivity, which is particularly advantageous for producing specific stereoisomers of chiral esters. mdpi.com

Reduced Byproducts: The high specificity minimizes the formation of unwanted side products, simplifying downstream processing. nih.gov

Environmental Compatibility: The process avoids harsh acid catalysts and generates less waste. acs.org

Lipases from sources such as Candida antarctica (CALB), Rhizomucor miehei, and Pseudomonas cepacia are commonly employed. mdpi.comacs.org For economic viability, enzymes are often immobilized on a solid support, which enhances their stability and allows for repeated use, reducing the high cost associated with purified enzymes. rsc.orgmdpi.com Reaction efficiency is influenced by factors like temperature, solvent choice, water content, and the molar ratio of substrates. mdpi.comresearchgate.net

Table 1: Comparison of Chemical and Enzymatic Ester Synthesis

| Feature | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |

|---|---|---|

| Catalyst | Strong acid (e.g., H₂SO₄) chemistrysteps.com | Enzyme (e.g., Lipase) mdpi.com |

| Temperature | High (often reflux) chemistrysteps.com | Mild (typically 20–60 °C) acs.org |

| Pressure | Atmospheric | Atmospheric |

| Selectivity | Low (produces racemic mixtures from racemic precursors) | High (can be enantioselective) mdpi.com |

| Byproducts | Potential for side reactions (e.g., dehydration of alcohol) | Minimal byproducts nih.gov |

| Environmental Impact | Requires harsh acids, energy-intensive | Greener process, biodegradable catalyst nih.govacs.org |

| Catalyst Reusability | Difficult | High, especially when immobilized rsc.org |

Metabolic Engineering of Microbial Hosts for Enhanced Isobutyrate Ester Biosynthesis

Metabolic engineering enables the de novo biosynthesis of esters in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. conicet.gov.ar This approach involves designing and constructing synthetic metabolic pathways to convert simple carbon sources, like glucose, into a target ester. aimspress.com

The production of an isobutyrate ester requires two key components: the alcohol moiety (e.g., 3-methylpentanol) and the acyl-CoA moiety (isobutyryl-CoA). nih.gov These are then combined by an alcohol O-acyltransferase (AAT) enzyme. conicet.gov.arnih.gov

The general strategy involves:

Pathway Construction: Introducing heterologous genes to create pathways for both the alcohol and the acyl-CoA. For isobutyrate esters, pathways derived from amino acid biosynthesis are often utilized to produce branched-chain keto acids, which are then converted to the necessary precursors. conicet.gov.arnih.gov

Enzyme Selection: Choosing an efficient AAT, such as ATF1 from yeast, to catalyze the final esterification step. conicet.gov.arnih.gov

Host Optimization: Modifying the host organism's metabolism to direct more carbon flux towards the desired product. This often involves deleting genes of competing pathways to prevent the formation of byproducts like isobutanol. aimspress.comaimspress.com For example, knocking out certain endogenous alcohol dehydrogenases can reduce the conversion of isobutyraldehyde (B47883) to isobutanol, thereby increasing the availability of the precursor for isobutyrate production. aimspress.comaimspress.com

Co-culture Engineering: An advanced strategy involves compartmentalizing the biosynthetic pathway into two different specialist strains of E. coli. acs.org One strain can be engineered to produce the alcohol component from one sugar (e.g., glucose), while the other produces the acyl-CoA from a different sugar (e.g., xylose). acs.org This division of labor can balance metabolic fluxes and reduce the formation of unwanted ester byproducts. acs.org

Table 2: Examples of Engineered E. coli for Isobutyrate Ester Production

| Strain (Reference) | Key Genetic Modifications / Expressed Enzymes | Precursors Fed | Product | Titer (mg/L) |

|---|---|---|---|---|

| Strain 11 nih.gov | KDHC genes, EEB1 (AAT) | 2-ketoisovalerate, isobutanol | Isobutyl isobutyrate | ~150 |

| Strain 12 nih.gov | KDHC genes, EHT1 (AAT) | 2-ketoisovalerate, isobutanol | Isobutyl isobutyrate | ~120 |

| Strain 13 nih.gov | KDHC genes, ATF1 (AAT) | 2-ketoisovalerate, isobutanol | Isobutyl isobutyrate | ~200 |

Note: Data for isobutyl isobutyrate is presented as a representative example of isobutyrate ester biosynthesis.

Methodological Advancements in Synthetic Yield and Purity Optimization

Optimizing the production of this compound, whether through chemical or biological routes, is crucial for industrial feasibility. Key advancements focus on increasing reaction rates, maximizing product yield, and simplifying purification.

For chemical synthesis , beyond shifting equilibrium, advancements include the development of novel solid acid catalysts to replace corrosive liquid acids, simplifying catalyst separation and reducing waste. Purification is typically achieved through distillation, leveraging the volatility of the ester product. ontosight.aichemguide.co.uk

In biocatalytic processes , optimization involves a multi-parameter approach. Response surface methodology (RSM) is often used to systematically optimize variables such as enzyme loading, temperature, and substrate molar ratios to maximize conversion. researchgate.net Process intensification technologies, such as the use of ultrasound or microreactors, can significantly enhance mass transfer and shorten reaction times. rsc.orgacs.org For example, conducting enzymatic esterification in a microreactor under slug flow has been shown to achieve nearly 100% yield in significantly less time than batch reactors. acs.org

For metabolic engineering , yield and purity are enhanced through systematic strain improvement and fermentation process optimization. This includes:

Genetic Fine-Tuning: Optimizing the expression levels of pathway enzymes using promoters of varying strengths and tuning ribosome binding sites.

Reducing Byproducts: Eliminating competing metabolic pathways through gene knockouts is a critical step. In one study on isobutyrate production, deleting four alcohol dehydrogenase genes (yqhD, eutG, yiaY, ygjB) and overexpressing an aldehyde dehydrogenase (padA) significantly reduced isobutanol byproduct formation and increased the isobutyrate yield to 80% of the theoretical maximum. aimspress.comaimspress.com

Fermentation Optimization: Scaling up production from shake flasks to controlled fermentors allows for the optimization of parameters like pH and dissolved oxygen. Using Ca(OH)₂ for pH control was found to be superior to other bases, leading to a final isobutyrate titer of 90 g/L in a fed-batch process. aimspress.com

Advanced Analytical Characterization of 3 Methylpentyl Isobutyrate

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds such as 3-methylpentyl isobutyrate. It is frequently identified as a significant ester in the essential oil of Roman chamomile (Chamaemelum nobile L.) and has also been detected in Cladanthus mixtus. researchgate.netmdpi.comnih.gov The coupling of gas chromatography's high-resolution separation capability with the specific identification power of mass spectrometry allows for its definitive analysis even when present with numerous other structurally similar esters. researchgate.netresearchgate.net

Quantitative analysis by GC-MS has revealed that the concentration of this compound can vary significantly depending on the source. In some analyses of Roman chamomile oil, its content has been measured at a substantial 17.1%. nih.govbiomolther.org Other studies of the same plant species report concentrations ranging from 4.29% to 6.64%. researchgate.netresearchgate.net In different botanical sources, such as the essential oil of Cladanthus mixtus, it may be present in smaller or trace amounts, with reported values of 0.8% and 0.2% in different samples. mdpi.com

Achieving accurate and reproducible quantification, especially at trace levels, depends on carefully optimized analytical parameters. Methodologies often employ a high-performance capillary column, such as an HP-5MS, which is a low-bleed, non-polar column well-suited for the separation of a wide range of volatile and semi-volatile compounds. nih.govbiomolther.org The operational conditions are fine-tuned to ensure optimal separation from isomeric and isobaric interferences.

Table 1: Representative GC-MS Methodological Parameters for the Analysis of Essential Oils Containing this compound This table is interactive. You can sort and filter the data.

| Parameter | Value/Specification | Source(s) |

|---|---|---|

| Gas Chromatograph | Agilent HP-6890 or similar | nih.govbiomolther.org |

| Column | HP-5MS fused silica (B1680970) capillary column | nih.govbiomolther.org |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | nih.govbiomolther.org |

| Injector Temperature | 240 °C | researchgate.net |

| Injection Mode | Splitless or Split (e.g., 1:10 ratio) | researchgate.netresearchgate.net |

| Mass Spectrometer | Agilent HP-5973 Mass Selective Detector or equivalent | nih.govbiomolther.org |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

The identification of this compound via GC-MS is confirmed by its mass spectrum, which results from the characteristic fragmentation of the molecule under electron ionization. The fragmentation pattern serves as a chemical fingerprint. For de novo identification, where a compound is identified without a direct comparison to a concurrently run standard, this fragmentation pattern is compared against spectral libraries and interpreted based on established principles of mass spectrometry.

The mass spectrum of this compound exhibits several key fragment ions (m/z). researchgate.net The molecular ion [M]⁺ peak is observed at m/z 158 (though often with low intensity). The fragmentation is dominated by cleavages characteristic of esters. A prominent peak arises from the McLafferty rearrangement, and other significant fragments result from the loss of the alkoxy group or parts of the alkyl chains.

Table 2: Key Mass Spectral Fragments for this compound This table is interactive. You can sort and filter the data.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Putative Fragment Identity | Source(s) |

|---|---|---|---|

| 119 | 45 | [M - C3H7]⁺ (Loss of isopropyl group) | researchgate.net |

| 91 | 100 | [C7H7]⁺ (Tropylium ion, likely from rearrangement) | researchgate.net |

| 85 | 13 | [C6H13]⁺ (Hexyl fragment) or [M - C4H7O2]⁺ | researchgate.net |

| 57 | 32 | [C4H9]⁺ (Butyl fragment) or [C3H5O]⁺ | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While GC-MS is powerful for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the precise molecular structure. The integrated use of GC-MS with techniques like ¹³C NMR is a robust approach for the unambiguous identification of individual components in complex mixtures like essential oils. researchgate.netmdpi.com

¹H NMR and ¹³C NMR spectroscopy are fundamental for the complete structural assignment of this compound.

¹³C NMR: A ¹³C NMR spectrum would confirm the presence of all 10 carbon atoms in the molecule, with distinct chemical shifts for the ester carbonyl carbon (~177 ppm), the two carbons of the isobutyryl group's isopropyl moiety, the six carbons of the 3-methylpentyl group, and the carbon of the ester's ether linkage (-O-CH₂-). The identification is typically achieved by comparing the experimental chemical shifts of the compound within the mixture to those of reference spectra compiled in a database. mdpi.com

¹H NMR: A ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. It would show characteristic signals for the methine proton of the isobutyryl group, the two methyl groups of the isobutyryl moiety (appearing as a doublet), and the distinct protons of the 3-methylpentyl chain, including the methylene (B1212753) protons adjacent to the ester oxygen, the methine proton at the chiral center, and the various methyl and methylene groups. Spin-spin coupling patterns (splitting) would confirm the connectivity between adjacent protons, solidifying the structural assignment.

The structure of this compound contains a chiral center at the C3 position of the pentyl group, meaning it exists as a pair of stereoisomers (enantiomers). Standard NMR techniques may not distinguish between these isomers. Advanced NMR methods can be employed for this purpose. For instance, the use of chiral shift reagents can induce separate signals for the enantiomers in the NMR spectrum, allowing for their differentiation and potentially their quantification.

Furthermore, NMR is exceptionally suited for distinguishing this compound from its various structural isomers that are often found alongside it in essential oils, such as isoamyl isobutyrate, 2-methylbutyl isobutyrate, and isobutyl angelate. researchgate.netresearchgate.net While these isomers may have similar retention times in GC and identical molecular weights (in the case of other C10H20O2 esters), their unique carbon skeletons and proton environments produce distinct and unambiguous ¹H and ¹³C NMR spectra, making NMR a crucial tool for isomeric differentiation. mdpi.com

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Research

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that directly links a compound's chemical identity to its sensory perception. The method involves splitting the effluent from the gas chromatography column into two paths: one leading to a chemical detector (like an MS) and the other to a "sniff port" where a trained sensory analyst can detect and describe the odor of each compound as it elutes.

Correlating Olfactory Perceptions with Chemical Structure-Odor Relationships

The perception of odor is intrinsically linked to the chemical structure of a molecule. For esters, which are widely recognized for their contribution to fruity and sweet aromas, subtle changes in their structure can lead to significant differences in olfactory perception. biorxiv.orgnih.gov The structure of this compound, with its branched alkyl chain in the alcohol moiety and the isobutyrate group, is a key determinant of its characteristic scent.

Research into structure-odor relationships (SORs) reveals that factors such as molecular weight, shape, and the nature of the functional group play crucial roles. nih.gov In aliphatic esters, both the alcohol and the acid portions of the molecule influence the resulting odor profile. For instance, increasing the carbon number or introducing branching in the alkyl chains can alter the perceived scent from being generically "fruity" to more specific notes. nih.gov The "fruity" character of many esters is a well-established principle in olfactory science. biorxiv.orgoup.com The specific arrangement of atoms in this compound results in its unique olfactory profile, distinguishing it from other isomers or related esters. nih.gov

Table 1: Structure-Odor Relationships in Selected Esters

| Compound Name | Chemical Structure | General Odor Description | Reference |

|---|---|---|---|

| This compound | C10H20O2 | Fruity, slightly sweet floral | ontosight.ai |

| Ethyl isobutyrate | C6H12O2 | Fruity | researchgate.net |

| Ethyl isovalerate | C7H14O2 | Fruity | researchgate.net |

| Ethyl 2-methylbutyrate (B1264701) | C7H14O2 | Fruity | researchgate.net |

| Isobutyl angelate | C9H16O2 | Fruity, sweet | researchgate.net |

| Isoamyl angelate | C10H18O2 | Fruity, apple-like | researchgate.net |

Quantitative Olfactory Detection Methods, including Nasal Impact Frequency and Odor Active Value

Nasal Impact Frequency (NIF) is a method used in GC-O where a panel of assessors sniffs the effluent from the gas chromatograph. mdpi.comnih.gov The NIF value for a compound represents the proportion of panelists who detect an odor at a specific retention time. nih.gov A higher NIF value indicates that a compound is more frequently detected and thus likely to be a significant contributor to the aroma. nih.govcirad.fr The Surface of Nasal Impact Frequency (SNIF) is a related technique that also considers the duration of the perceived odor. nih.govscispace.com

The Odor Active Value (OAV) provides another layer of quantitative understanding by relating the concentration of a compound to its odor threshold. The odor threshold is the minimum concentration of a substance that can be detected by the human nose. nih.gov The OAV is calculated by dividing the concentration of the compound in a sample by its odor threshold value. A compound with an OAV greater than one is considered to be an active contributor to the aroma.

Integration of Hyphenated Techniques in Volatile Organic Compound (VOC) Analysis

The analysis of complex matrices containing numerous VOCs, such as food and fragrance samples, requires high-resolution analytical techniques. ub.edumdpi.com Hyphenated techniques, which couple two or more analytical methods, provide enhanced separation and identification capabilities. mdpi.comresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for the separation of complex volatile mixtures. gcms.czunl.edunih.gov In GC×GC, the effluent from a primary gas chromatography column is sequentially trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase. mdpi.comgcms.cz This results in a two-dimensional separation, providing significantly higher peak capacity and resolution compared to conventional one-dimensional GC. ub.edumdpi.com

The application of GC×GC is particularly beneficial for the analysis of food and beverage volatiles, where hundreds of compounds can be present. mdpi.comresearchgate.net This technique allows for the separation of co-eluting compounds that would otherwise overlap in a single-dimension separation, enabling a more detailed and accurate characterization of the sample's volatile profile. ub.edugcms.cz The enhanced separation power of GC×GC is crucial for distinguishing between isomers and identifying trace components in a complex matrix. gcms.cz

Coupling with High-Resolution Mass Spectrometry for Enhanced Identification

When coupled with mass spectrometry (MS), GC×GC becomes an even more formidable tool for VOC analysis. mdpi.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF-MS) or Orbitrap-MS, provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.goviastate.educhromatographyonline.comdrawellanalytical.com This capability is invaluable for the confident identification of unknown compounds. gcms.czchromatographyonline.com

The combination of GC with HRMS offers high selectivity and sensitivity, enabling the detection and identification of trace-level compounds in complex samples. nih.govchromatographyonline.com This is particularly relevant for the analysis of flavor and fragrance compounds, which are often present at low concentrations but can have a significant sensory impact. mdpi.com The use of different ionization techniques, such as electron ionization (EI) and chemical ionization (CI), can provide complementary information, including molecular ion data and fragmentation patterns, which further aids in structural elucidation. chromatographyonline.com The development of techniques like secondary electrospray ionization (SESI) coupled with HRMS also allows for the real-time analysis of VOCs without prior chromatographic separation. nih.gov

Table 2: Advanced Analytical Techniques for VOC Analysis

| Technique | Principle | Advantages for this compound Analysis | Reference |

|---|---|---|---|

| GC-O (NIF/SNIF) | Combines gas chromatographic separation with human olfactometry to quantify the frequency and duration of odor perception. | Directly links the chemical compound to its sensory impact and importance in an aroma profile. | nih.govnih.govcirad.fr |

| GC×GC | Utilizes two columns with different selectivities for enhanced separation of complex mixtures. | Superior resolution of isomers and trace compounds in complex volatile profiles. | mdpi.comgcms.czunl.edu |

| GC-HRMS | Couples gas chromatography with high-resolution mass spectrometry for accurate mass measurement and elemental composition determination. | Provides high confidence in the identification of volatile compounds, even at low concentrations. | nih.goviastate.educhromatographyonline.comdrawellanalytical.com |

Ecological and Inter Species Communication Roles of 3 Methylpentyl Isobutyrate

Contribution to Plant Volatile Organic Compound (VOC) Emissions

Volatile organic compounds (VOCs) are essential for the interaction of plants with their environment. These compounds are emitted from various parts of the plant, such as flowers, leaves, fruits, and roots, and play a crucial role in signaling and defense. nih.gov 3-Methylpentyl isobutyrate is one of the many esters that contribute to the complex blend of VOCs emitted by certain plants.

Plant VOCs, including esters like this compound, are pivotal in mediating interactions between plants and their environment. nih.gov These chemical signals can provide information about the plant's physiological state to the surrounding community. nih.gov For instance, VOCs can act as attractants for pollinators or as deterrents for herbivores and pathogens. nih.gov The specific blend of VOCs emitted by a plant is often species-specific and can vary based on geographical location and environmental conditions. nih.gov

This compound has been identified as a floral compound in several plant species within the Asteraceae family, including Roman chamomile (Anthemis nobilis), German chamomile (Matricaria chamomilla), and Lavender cotton (Santolina chamaecyparissus). pherobase.com In Moroccan chamomile (Cladanthus mixtus), this compound is a noticeable component of its essential oil. mdpi.com The presence of this ester in the floral scent likely plays a role in attracting specific pollinators or repelling certain herbivores, thus contributing to the plant's reproductive success and survival.

The ecological role of VOCs extends beyond direct interactions. They are involved in the formation of ozone and secondary organic aerosols, which can impact air quality and the Earth's radiative balance. europa.eu While research has historically focused on constitutive VOC emissions, there is a growing understanding of the importance of induced VOCs, which are emitted in response to stress. europa.eu

The emission of VOCs by plants is not static; it is influenced by both the plant's developmental stage and various environmental stressors. mdpi.comresearchgate.net As fruits ripen, for example, the composition and quantity of emitted volatiles change, leading to the characteristic aroma of mature fruit. mdpi.comresearchgate.net In apples, the early stages of fruit development are dominated by the emission of aldehydes, while esters and alkenes become more prominent as the fruit matures. mdpi.com Specifically, a compound identified as butanoic acid, 3-methyl-, pentyl ester, which is an isomer of this compound, has been noted in mature 'Ruixue' and 'Fuji' apples. mdpi.com

Environmental stress, both biotic (e.g., herbivore attack) and abiotic (e.g., drought, high temperature), can significantly alter a plant's VOC emission profile. nih.govplantprotection.plnih.gov Plants subjected to stress may release a different blend of volatiles compared to healthy plants, and this can serve as a signal to other organisms. nih.gov For example, herbivore-induced plant volatiles can attract natural enemies of the attacking herbivores. nih.gov When plants experience multiple stressors simultaneously, the effects on VOC emissions can be complex and are not always additive. nih.gov Abiotic factors like atmospheric pollutants can also react with emitted VOCs, altering the chemical signals and affecting the interactions they mediate. nih.gov

A study on Roman chamomile grown in different soil types in Southeast Serbia found that the composition of the essential oil, including the content of 3-methyl pentyl angelate, varied depending on the soil conditions. mdpi.com This highlights the influence of the abiotic environment on the production of specific volatile esters.

Role in Insect Chemical Communication (Semiochemistry)

Semiochemicals are chemicals that mediate interactions between organisms. In insects, these chemical signals, particularly pheromones, are fundamental for a wide range of behaviors, including mating, aggregation, and marking territories. mdpi.comwikipedia.org Esters are a common class of compounds found in insect pheromones. wikipedia.org

While this compound itself has not been extensively documented as a primary insect pheromone, numerous structurally related esters play crucial roles in insect communication. Many insect pheromones are methyl-branched esters, highlighting the importance of this structural motif. rsc.org For instance, various methyl-branched carboxylic acids and their ester derivatives have been identified as pheromones in insects, particularly in the Coleoptera order. rsc.org

Several examples of related esters that function as pheromones include:

L-valine and L-isoleucine methyl esters: These are the major sex pheromone components of the cranberry white grub, Phyllophaga anxia. core.ac.uk

Methyl-branched secondary alcohols and their esters: These act as aggregation pheromones in weevils. rsc.org

Isobutyl ester of 10,14-dimethyl C15 alcohol: This is a main sex pheromone component in two species of tussock moths. rsc.org

4-methylpentyl isovalerate: Identified as a marker aroma compound in Capsicum chinense cultivars. frontiersin.org

4-methylpentyl 3-methylbutanoate: Considered a main marker volatile in certain pepper varieties. mdpi.com

The following table provides a summary of some related esters and their roles in insect communication.

| Compound Name | Insect Species | Function |

| L-valine methyl ester | Cranberry white grub (Phyllophaga anxia) | Sex pheromone core.ac.uk |

| L-isoleucine methyl ester | Cranberry white grub (Phyllophaga anxia) | Sex pheromone core.ac.uk |

| Isobutyl ester of 10,14-dimethyl C15 alcohol | Tussock moths | Sex pheromone rsc.org |

| 4-methylpentyl isovalerate | - | Marker aroma compound in Capsicum chinense frontiersin.org |

| 4-methylpentyl 3-methylbutanoate | - | Marker volatile in pepper varieties mdpi.com |

The specificity of an insect's response to a pheromone is determined by the structure of the chemical and the corresponding receptor proteins in the insect's antennae. annualreviews.organnualreviews.orgresearchgate.net Structure-activity relationship (SAR) studies investigate how modifications to a chemical's structure affect its biological activity. annualreviews.org In the context of insect chemoreception, SAR studies help to understand how insects perceive and differentiate between various chemical cues.

For insect pheromones, even small changes in the molecular structure, such as the position of a methyl branch or the configuration of a double bond, can significantly impact the behavioral response. mdpi.comannualreviews.org The natural pheromone is typically the most effective compound in eliciting a response. annualreviews.org The insect's chemosensory system is highly tuned to the specific blend of compounds that constitute its pheromone, and the presence of other structurally related compounds can either enhance (synergism) or reduce (inhibition) the response. mdpi.comannualreviews.org

The chemoreception of cuticular hydrocarbons (CHCs), which are often methyl-branched alkanes, provides a good model for understanding SAR. mdpi.com In the parasitoid wasp Lariophagus distinguendus, males respond specifically to 3-methylheptacosane, and the addition of other structurally related CHCs can disrupt the mating behavior. mdpi.com This demonstrates the high degree of specificity in the insect's chemosensory system.

Developing a deeper understanding of the structure-activity relationships of branched esters like this compound is crucial for developing synthetic analogues (parapheromones) that can be used in pest control strategies. annualreviews.org These synthetic compounds can act as agonists, mimicking the natural pheromone, or as antagonists, blocking the insect's response. annualreviews.org

Impact on Flavor and Aroma Development in Biological Systems

Esters are widely recognized for their significant contribution to the flavor and aroma of many fruits, vegetables, and other biological systems. frontiersin.orgontosight.ai this compound, with its characteristic fruity and slightly sweet floral scent, is a component of the aroma profile of certain plants. ontosight.ai

The development of flavor and aroma is a dynamic process influenced by the fruit's ripening stage. mdpi.comresearchgate.net As fruits mature, the biosynthesis of volatile compounds, particularly esters, increases, leading to a more complex and desirable flavor profile. mdpi.comresearchgate.net In apples, for example, the production of many esters parallels the availability of their alcohol precursors, suggesting that alcohol availability can be a limiting factor in ester formation. researchgate.net A compound identified as butanoic acid, 3-methyl-, pentyl ester, an isomer of this compound, has been found in mature 'Ruixue' and 'Fuji' apples. mdpi.com

In peppers (Capsicum species), esters are major contributors to the fruity and floral aromas. frontiersin.org Specific esters, such as hexyl 2-methylbutyrate (B1264701) and 4-methylpentyl isovalerate, have been identified as key aroma compounds in certain cultivars. frontiersin.org The accumulation of these volatile esters can vary significantly between different pepper varieties and throughout the ripening process. mdpi.com

The following table lists some biological systems where this compound or its isomers have been identified.

| Biological System | Compound Identified |

| Roman chamomile (Anthemis nobilis) | 3-Methylpentyl 2-methylpropanoate (B1197409) pherobase.com |

| German chamomile (Matricaria chamomilla) | 3-Methylpentyl 2-methylpropanoate pherobase.com |

| Lavender cotton (Santolina chamaecyparissus) | 3-Methylpentyl 2-methylpropanoate pherobase.com |

| Moroccan chamomile (Cladanthus mixtus) | This compound mdpi.com |

| 'Ruixue' and 'Fuji' apples | butanoic acid, 3-methyl-, pentyl ester mdpi.com |

| Ammi visnaga L. | butanoic acid, 2-methyl-, pentyl ester nih.gov |

Flavor Contribution in Fermented Products and Matrices

Current scientific literature does not provide specific research findings on the direct contribution of this compound to the flavor profiles of fermented products and matrices. While a wide array of ester compounds are known to be crucial flavor components in fermented foods and beverages like cheese, wine, and beer, specific identification and characterization of this compound in these matrices are not documented in the available research. Esters are typically formed during fermentation through the enzymatic reaction between alcohols and fatty acids, contributing diverse fruity and floral notes. However, studies detailing the presence and sensory impact of this compound in fermented goods remain to be conducted.

Aroma Profile Contributions in Plant-Derived Products

In Roman chamomile, this compound is one of numerous ester compounds that constitute its complex and distinctive fragrance, often described as apple-like, sweet, and herbaceous. kusharomaexports.com The essential oil is steam distilled from the plant's flowering tops, and its composition can vary based on factors like cultivation region and harvesting time. kusharomaexports.comcherylsherbs.com Research has shown that this compound can be a significant component of this essential oil. kusharomaexports.comscentree.coresearchgate.net

The presence of this compound, alongside other esters like various angelates and butyrates, is crucial in defining the unique scent of Roman chamomile, which is utilized in aromatherapy, perfumery, and as a flavoring agent. ontosight.aiscentree.co

Table 1: Concentration of this compound in Roman Chamomile (Anthemis nobilis) Essential Oil

| Source of Finding | Concentration Range (%) |

| Kush Aroma Exports kusharomaexports.com | 0 – 12.5% |

| Cheryls Herbs cherylsherbs.com | 0 – 12.5% |

| ScenTree scentree.co | 10 – 15% |

| Valorisation of Roman chamomile... (ResearchGate) researchgate.net | 4.29 – 6.64% |

Mechanistic and Theoretical Investigations of 3 Methylpentyl Isobutyrate

Biochemical Pathway Elucidation for Ester Biosynthesis

The biosynthesis of volatile esters like 3-methylpentyl isobutyrate is a complex process, primarily studied in plants and yeast, where these compounds contribute significantly to the aroma and flavor profiles of fruits and fermented beverages. The formation is not governed by a single, linear pathway but rather by the convergence of several metabolic routes that supply the necessary alcohol and acyl-CoA precursors. The final condensation step is catalyzed by specific enzymes with varying substrate affinities.

Precursor Pathways:

3-Methylpentan-1-ol (Alcohol moiety): This branched-chain alcohol is typically derived from the catabolism of the amino acid L-isoleucine. The pathway involves a transamination step to form the corresponding α-keto acid, followed by decarboxylation to an aldehyde, and finally, reduction to the alcohol by an alcohol dehydrogenase.

Isobutyryl-CoA (Acyl moiety): This activated acid is derived from the catabolism of the amino acid L-valine. The pathway proceeds through transamination and oxidative decarboxylation, yielding isobutyryl-CoA.

The enzymatic landscape governing ester biosynthesis is crucial for determining the final profile of volatile compounds produced by an organism. The key enzymes are alcohol acyltransferases (AATs), which catalyze the final condensation step, and various dehydrogenases and decarboxylases that form the precursors. nih.gov

Alcohol Acyltransferases (AATs): These enzymes belong to the BAHD superfamily of acyl-CoA-dependent acyltransferases and are central to ester formation. nih.gov AATs exhibit broad substrate specificity, meaning they can utilize a range of alcohols and acyl-CoAs, leading to the production of numerous different esters. nih.govresearchgate.net The production of this compound specifically depends on an AAT that can efficiently bind both 3-methylpentan-1-ol and isobutyryl-CoA. Studies on AATs from various fruits, such as strawberry and apple, have shown that enzyme affinity can vary significantly with the chain length and branching of both the alcohol and acyl-CoA substrates. biorxiv.orgnih.gov For instance, some AATs show higher activity with longer-chain alcohols, while others prefer specific branched-chain substrates derived from amino acid metabolism. nih.gov The promiscuity of these enzymes is a major factor in the complexity of natural aromas. biorxiv.org

Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These enzymes are critical for the formation of the alcohol precursor. In the final step of the L-isoleucine catabolic pathway, an aldehyde (3-methylpentanal) is reduced to 3-methylpentan-1-ol. This reaction is catalyzed by an ADH. The specificity of the ADH can influence the pool of available alcohols for esterification. Conversely, ALDHs can oxidize the aldehyde to a carboxylic acid, creating a competing pathway that reduces the availability of the aldehyde for reduction to the alcohol.

The table below summarizes the key enzymes involved in the generalized pathway for this compound biosynthesis.

| Enzyme Class | Specific Role in Pathway | Substrates | Products |

|---|---|---|---|

| Branched-Chain Amino Acid Transaminase | Initial step in amino acid catabolism | L-Isoleucine, L-Valine | α-Keto-β-methylvalerate, α-Ketoisovalerate |

| Branched-Chain α-Keto Acid Decarboxylase | Decarboxylation of α-keto acids | α-Keto-β-methylvalerate, α-Ketoisovalerate | 3-Methylpentanal, Isobutyraldehyde (B47883) |

| Alcohol Dehydrogenase (ADH) | Reduction of aldehyde to alcohol | 3-Methylpentanal | 3-Methylpentan-1-ol |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | Oxidative decarboxylation to acyl-CoA | α-Ketoisovalerate | Isobutyryl-CoA |

| Alcohol Acyltransferase (AAT) | Final esterification step | 3-Methylpentan-1-ol, Isobutyryl-CoA | This compound |

The production of volatile esters is tightly regulated at the genetic level, often in response to developmental cues (e.g., fruit ripening) or environmental conditions (e.g., nutrient availability, stress). nih.gov In yeast, such as Saccharomyces cerevisiae, the synthesis of acetate (B1210297) esters is largely controlled by the expression of the alcohol acetyltransferase genes ATF1 and ATF2. nih.gov The expression of these genes is governed by complex regulatory networks. researchgate.net For example, high concentrations of assimilable nitrogen can repress ATF1 expression, leading to lower ester production, a phenomenon well-documented in brewing and winemaking. researchgate.net

Furthermore, cellular conditions such as oxygen availability and the presence of unsaturated fatty acids are known to modulate the expression of AAT-encoding genes. nih.gov Transcription factors play a pivotal role in these networks. In yeast, factors like Pdr8, War1, and Yrr1 have been linked to variations in the regulation of detoxification and export processes, which can indirectly affect the metabolic state and precursor availability for ester synthesis. researchgate.net While direct regulatory networks for this compound are not specifically elucidated, the principles observed for other volatile esters in model organisms like yeast and plants provide a framework for understanding how its biosynthesis is likely controlled.

Computational Chemistry and Molecular Modeling of this compound

Computational methods offer powerful tools for investigating the properties of molecules like this compound at an atomic level, providing insights that are often difficult to obtain through experimental means alone.

The three-dimensional shape (conformation) and electronic landscape of an odorant molecule are critical determinants of its chemical behavior and interaction with biological receptors. For an acyclic ester like this compound, rotation around single bonds gives rise to multiple possible conformers.

Conformational Analysis: Theoretical calculations, typically using ab initio methods or Density Functional Theory (DFT), can be employed to determine the relative energies of these different conformers. The most stable conformation of simple esters is typically the trans (or Z) arrangement around the C-O single bond of the ester group, which minimizes steric hindrance. drugdesign.org However, the flexible alkyl chains of this compound can adopt numerous low-energy conformations. Computational analysis can map the potential energy surface as a function of key dihedral angles to identify the global minimum energy structure and other thermally accessible conformers. acs.orgresearchgate.net

Electronic Properties: Once the geometry is optimized, computational models can calculate various electronic properties. These include:

Partial Atomic Charges: The distribution of electron density across the molecule, highlighting the polar ester group.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (nucleophilic, e.g., the carbonyl oxygen) and electron-poor (electrophilic). This is crucial for understanding non-covalent interactions with receptor sites.

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| Conformational Geometry (Bond lengths, angles) | Defines the 3D shape and size of the molecule. | DFT (e.g., B3LYP/6-31G*) |

| Relative Conformational Energies | Determines the most stable conformer(s) at a given temperature. | DFT, MP2 |

| Dipole Moment | Quantifies molecular polarity, affecting solubility and intermolecular forces. | DFT, MP2 |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for non-covalent interactions. | DFT |

The perception of smell begins with the binding of an odorant molecule (a ligand) to one or more olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the nasal epithelium. researchgate.net The "docking theory of olfaction" posits that the perceived odor is determined by the specific pattern of ORs activated by the molecule, which in turn depends on the strength and type of non-covalent interactions in the receptor's binding pocket. wikipedia.org

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. Since the 3D structures of most ORs have not been experimentally determined, homology modeling is first used to build a theoretical structure based on known GPCR templates. researchgate.net A flexible model of this compound can then be "docked" into the predicted binding site of a relevant OR. The simulation calculates a scoring function that estimates the binding energy based on factors like van der Waals forces, electrostatic interactions, and hydrogen bonding. This allows researchers to predict which ORs the ester might activate. researchgate.netijbs.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models provide a statistical approach to link the chemical structures of a series of compounds to their biological activity, such as perceived odor intensity or character. perfumerflavorist.comresearchgate.net For a set of esters, a QSAR model would correlate calculated molecular descriptors (e.g., molecular weight, logP, shape indices, electronic properties) with their experimentally determined odor thresholds or fruity notes. tandfonline.comnih.gov Such models can be used to predict the olfactory properties of new or untested molecules like this compound based solely on its structure.

Atmospheric Chemistry and Environmental Fate as a Volatile Organic Compound (VOC)

As a volatile ester, this compound released into the atmosphere will participate in atmospheric chemical processes. Its environmental fate is primarily dictated by its reactivity with naturally occurring oxidants, which determines its atmospheric lifetime. mdpi.com

The principal removal pathway for most VOCs in the troposphere is reaction with the hydroxyl radical (•OH), which is predominantly present during the daytime. wikipedia.org Reactions with the nitrate (B79036) radical (NO₃•) at night and ozone (O₃) can also contribute, but for saturated esters, the •OH reaction is dominant. copernicus.org

The reaction with •OH proceeds mainly via hydrogen abstraction, where the radical removes a hydrogen atom from a C-H bond in the ester molecule, forming water and an alkyl radical. wikipedia.org •OH + C₁₀H₂₀O₂ → H₂O + C₁₀H₁₉O₂•

The rate of this reaction can be estimated using Structure-Activity Relationship (SAR) models, which calculate a total rate constant by summing the group rate constants for H-abstraction from different sites in the molecule. The atmospheric lifetime (τ) can then be calculated using the formula: τ = 1 / (k_OH * [OH]) where k_OH is the estimated rate constant and [OH] is the average global tropospheric concentration of hydroxyl radicals (typically assumed to be ~1 x 10⁶ molecules/cm³). copernicus.org

For this compound, hydrogen abstraction can occur at multiple positions on the alkyl chains. Abstraction from the carbon adjacent to the ether oxygen (-O-CH₂-) is typically the fastest, but abstraction from the tertiary C-H bond and other secondary C-H bonds also contributes significantly. The resulting alkyl radicals react rapidly with atmospheric oxygen (O₂) to form peroxy radicals, initiating a cascade of reactions that can contribute to the formation of secondary pollutants like ozone and organic aerosols. mdpi.com

| Parameter | Estimated Value | Significance |

|---|---|---|

| OH Radical Reaction Rate Constant (k_OH) | ~1.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Determines the speed of atmospheric degradation. Value is an estimate based on SAR for similar esters. copernicus.org |

| Atmospheric Lifetime (τ_OH) | ~1.15 days | Indicates the persistence of the compound in the atmosphere. Calculated assuming [OH] = 1 x 10⁶ molecules/cm³. |

| Primary Degradation Products | Aldehydes, ketones, and other oxygenated compounds | Formed from the subsequent reactions of the initial alkyl radicals. |

Atmospheric Oxidation Mechanisms and Reaction Kinetics

The atmospheric degradation of this compound is primarily initiated by daytime reactions with hydroxyl (OH) radicals. As a saturated ester, its reaction with other significant atmospheric oxidants like ozone (O₃) and nitrate radicals (NO₃) is expected to be negligible. The oxidation process commences with the abstraction of a hydrogen atom from a C-H bond by an OH radical, leading to the formation of an alkyl radical and a water molecule.

The structure of this compound offers multiple sites for H-atom abstraction. The reactivity of these sites is influenced by the type of C-H bond (primary, secondary, or tertiary) and its position relative to the ester functional group. Generally, the order of reactivity for H-atom abstraction by OH radicals is tertiary C-H > secondary C-H > primary C-H. Based on theoretical studies of similar branched-chain esters, the likely abstraction points on the this compound molecule are depicted below, with the tertiary C-H bond on the 3-methylpentyl group and the tertiary C-H bond on the isobutyrate group being the most susceptible to attack.

Following H-atom abstraction, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The subsequent fate of these peroxy radicals is dependent on the chemical environment, particularly the concentration of nitrogen oxides (NOₓ). In environments with high NOₓ levels, peroxy radicals primarily react with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂). In low NOₓ conditions, their dominant reaction pathway is with the hydroperoxy radical (HO₂) or self-reaction with other peroxy radicals.

The alkoxy radicals formed are highly reactive and can undergo further reactions such as unimolecular decomposition or isomerization, leading to the formation of a variety of smaller, oxygenated volatile organic compounds (OVOCs), including aldehydes, ketones, and other esters.

Reaction Kinetics

| Ester | k(OH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Methyl 2-methylpropanoate (B1197409) | (1.10 ± 0.17) x 10⁻¹² | nih.gov |

| Ethyl propanoate | (1.57 ± 0.24) x 10⁻¹² | nih.gov |

| n-Propyl propanoate | (3.05 ± 0.46) x 10⁻¹² | nih.gov |

| Ethyl n-butanoate | (3.10 ± 0.47) x 10⁻¹² | nih.gov |

Implications for Atmospheric Processes and Air Quality Research

The atmospheric oxidation of this compound has several implications for atmospheric chemistry and air quality.

Tropospheric Lifetime

The atmospheric lifetime of a volatile organic compound (VOC) with respect to reaction with OH radicals is inversely proportional to the reaction rate constant. Given the estimated rate constant, the atmospheric lifetime of this compound can be calculated. Assuming a typical global average OH radical concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound is estimated to be on the order of a few days. This relatively short lifetime indicates that it will be removed from the atmosphere close to its emission sources and is unlikely to undergo long-range transport.

Photochemical Ozone Creation